Adenine, 9-beta-D-ribopyranosyl-
Description
Adenine, 9-beta-D-ribofuranosyl-, commonly known as adenosine, is a nucleoside composed of adenine linked to a beta-D-ribofuranose sugar via a glycosidic bond at the 9-position. Its molecular formula is C₁₀H₁₃N₅O₄, with a molecular weight of 267.24 g/mol (CAS No. 58-61-7) . Adenosine is a fundamental component of RNA and plays critical roles in cellular energy transfer (e.g., ATP, ADP) and signaling pathways. Therapeutically, adenosine is used to treat supraventricular tachycardia due to its ability to transiently inhibit cardiac electrical conduction .
Synonyms: Adenine riboside, 9-β-D-ribofuranosyladenine, Adenine-9-β-D-ribofuranoside .
Structure
3D Structure
Properties
CAS No. |
10563-76-5 |
|---|---|
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) |
InChI Key |
PIYAXTGSPRHBFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Origin of Product |
United States |
Preparation Methods
Koenigs-Knorr Glycosylation
The Koenigs-Knorr method, a cornerstone of nucleoside synthesis, involves the reaction of a halogenated sugar derivative with a purine base in the presence of a silver salt. For adenine, 9-β-D-ribopyranosyl-, this approach typically employs 1-bromo-2,3,4-tri-O-acetyl-β-D-ribopyranose and adenine under anhydrous conditions.
Mechanistic Insights :
The reaction proceeds via an SN1 mechanism, where the silver ion stabilizes the leaving group, facilitating the formation of a ribopyranosyl oxocarbenium ion. Nucleophilic attack by the N⁹ position of adenine then yields the β-anomer preferentially due to the stereoelectronic effects of the acetyl-protected sugar.
Limitations :
Friedel-Crafts Catalyzed Condensation
A novel methodology leveraging Friedel-Crafts catalysts was pioneered by Furukawa and Honjo in 2011. This approach circumvents the need for pre-activated sugar halides by using acyl-protected ribopyranoses and adenine derivatives.
Synthetic Protocol :
- Substrate Preparation : N⁶-octanoyladenine is synthesized to protect the exocyclic amine.
- Glycosylation : Condensation with 1,2,3,4-tetra-O-acetyl-β-D-ribopyranose in sym-dichloroethane using BF₃·Et₂O as a catalyst.
- Deprotection : Sequential hydrolysis with methanolic ammonia removes acetyl and octanoyl groups.
Advantages :
- Anomerically pure β-product (≥98%) without competing α-anomer formation.
- Yields up to 72%, significantly higher than classical methods.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | BF₃·Et₂O (10 mol%) |
| Solvent | sym-Dichloroethane |
| Temperature | 60°C |
| Time | 24 hours |
Mechanochemical Synthesis
Solid-State Ball Milling
Recent advances in solvent-free synthesis have enabled the preparation of adenine, 9-β-D-ribopyranosyl-, via mechanochemical grinding. This method involves the high-energy milling of adenine and peracetylated ribopyranose with a catalytic amount of p-toluenesulfonic acid (PTSA).
Key Findings :
- Eliminates solvent waste and reduces reaction time to 2 hours.
- Achieves 65% yield with 95% β-selectivity.
- Limited scalability due to equipment constraints.
Enzymatic and Chemoenzymatic Routes
Nucleoside Phosphorylase-Mediated Transglycosylation
Although less explored for ribopyranosyl nucleosides, enzymatic methods using purine nucleoside phosphorylases (PNPs) have shown promise. PNPs catalyze the reversible transfer of ribose moieties between purine bases, offering inherent stereocontrol.
Procedure :
- Donor Substrate : Uridine or inosine (ribofuranosyl donors).
- Acceptor Substrate : Adenine.
- Enzyme Source : Recombinant E. coli PNP.
Challenges :
- Natural PNPs exhibit poor activity toward ribopyranose donors.
- Protein engineering efforts (e.g., directed evolution) are ongoing to enhance compatibility.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and practicality of the principal methods:
| Method | Yield (%) | β-Anomer Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Koenigs-Knorr | 30–45 | 85–90 | Moderate | Low |
| Friedel-Crafts | 72 | 98 | High | Moderate |
| Mechanochemical | 65 | 95 | Low | High |
| Enzymatic | <20 | 99 | Experimental | Very High |
Key Trends :
- The Friedel-Crafts method offers the best balance of yield and stereoselectivity for industrial applications.
- Mechanochemical synthesis is environmentally favorable but requires technological advancements for large-scale use.
- Enzymatic routes, while highly selective, remain impractical due to low yields and enzyme availability.
Chemical Reactions Analysis
Types of Reactions
Adenine, 9-beta-D-ribopyranosyl-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inosine.
Phosphorylation: It can be phosphorylated to form adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP).
Deamination: It can be deaminated to form inosine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Phosphorylation: Phosphorylation is typically carried out using ATP and specific kinases.
Deamination: Deamination can be achieved using adenosine deaminase.
Major Products Formed
Oxidation: Inosine
Phosphorylation: AMP, ADP, ATP
Deamination: Inosine
Scientific Research Applications
Scientific Research Applications
- Precursor for Nucleoside Analogs: Adenine, 9-beta-D-ribopyranosyl- is used in the synthesis of nucleoside analogs, which are utilized in various research applications.
- Antiviral Research: d-ribopyranosyl derivatives, such as GW275175X, have demonstrated antiviral activity against human cytomegalovirus (HCMV), herpesviruses, and selected nonherpesviruses . These compounds act as DNA maturation inhibitors, offering a novel mechanism of action compared to other anti-HCMV drugs .
- ** অ্যান্টি-cancer Research:** L-pyranosyl nucleosides, a related class of compounds, are being explored for their potential as anticancer and antimicrobial agents. These compounds may exhibit selective permeability to compromised cells, such as cancer cells, while having limited permeation into normal cells . This suggests that they may cause fewer side effects than compounds like 5-fluorouracil (5-FU) .
- Study of L-Nucleosides: L-nucleosides, including L-pyranosyl nucleosides, are investigated for their selective permeability to compromised cells like cancer or infected cells, showing potential in antimicrobial applications .
L-Pyranosyl Nucleosides in Cancer and Antimicrobial Applications
L-pyranosyl nucleosides represent a novel group of compounds with potential applications in treating cancer and microbial infections . These compounds are water-soluble, suggesting the possibility of oral administration, which would be advantageous compared to drugs like 5-FU that are primarily administered intravenously .
Targeting Compromised Cells: The L-nucleosides may be transported into or permeate compromised cells, such as cancer cells or infected cells, while they may not permeate normal cells . This selective permeability could lead to fewer side effects compared to other compounds .
Inhibition Mechanism: These L-pyranosyl nucleosides may be recognized by enzymes like organic phosphorylases, kinases, or thymidylate synthase, leading to inhibition .
Preclinical Testing: Representative compounds have undergone preclinical tests for anticancer activity, showing potential clinical utility. In vivo tests against human tumors in mice, specifically B16, MX-1, and P388 Leukemia tumor lines, have been conducted to assess their efficacy .
Tables of Data
Mechanism of Action
Adenine, 9-beta-D-ribopyranosyl-, exerts its effects by interacting with specific receptors and enzymes. It acts as an agonist at adenosine receptors (A1, A2A, A2B, and A3), leading to various physiological effects such as vasodilation and inhibition of neurotransmitter release . It also serves as a substrate for enzymes like adenosine kinase and adenosine deaminase, which regulate its levels and activity in the body .
Comparison with Similar Compounds
Structural Analogues with Modified Sugar Moieties
Vidarabine (Adenine, 9-beta-D-arabinofuranosyl-)
- Structure: Arabinose (a pentose sugar with a 2'-hydroxyl group in the trans configuration) replaces ribose.
- Key Finding: Vidarabine (CAS No. 5536-17-4) inhibits viral DNA polymerase but has lower efficacy compared to acyclovir .
9-(2'-Deoxy-beta-D-ribopyranosyl)adenine
- Structure: Ribopyranose (6-membered ring) replaces ribofuranose (5-membered ring), with a 2'-deoxy modification.
- Activity: Synthetic derivative; conformational differences reduce RNA incorporation. No therapeutic use reported .
9-(2-Azido-2,3-dideoxy-beta-D-threo-pentofuranosyl)adenine
- Structure : 2'-azido and 2',3'-dideoxy modifications on the sugar.
- Activity : Inactive against HIV-1 and HSV-1 in vitro, likely due to poor cellular uptake or metabolic instability .
Analogues with Base Modifications
6-Dimethylamino-9-(beta-D-ribofuranosyl)purine
- Structure: Dimethylamino substitution at the 6-position of adenine.
Physicochemical and Pharmacokinetic Properties
- Adenosine: Water-soluble (50 mg/mL), rapid plasma clearance (half-life <10 seconds) due to uptake by erythrocytes .
- Vidarabine: Lower solubility than adenosine; metabolized to hypoxanthine arabinoside, reducing efficacy .
- 2-Azido-2,3-dideoxyadenine : Lipophilic modifications enhance membrane permeability but reduce metabolic stability .
Q & A
Q. How can the structural identity of adenosine be confirmed in synthetic or purified samples?
Methodological Answer: Adenosine's identity is verified using a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- HPLC with Reference Standards:
Q. What experimental strategies are used to synthesize adenosine derivatives for mechanistic studies?
Methodological Answer: Key synthesis approaches include:
- Glycosylation Reactions:
- Fluorescent Analog Synthesis:
Q. How is adenosine purity assessed in pharmaceutical or biochemical research?
Methodological Answer:
- HPLC-UV Analysis:
- Melting Point Determination:
Advanced Research Questions
Q. How can researchers resolve contradictions in adenosine’s metabolic flux data across cell models?
Methodological Answer:
- Isotopic Labeling and LC-MS/MS:
- Knockout Models:
Q. What computational methods are used to model adenosine’s interactions with G protein-coupled receptors (GPCRs)?
Methodological Answer:
- Molecular Docking Simulations:
- Molecular Dynamics (MD):
Q. How can adenosine’s role in epigenetic regulation be experimentally validated?
Methodological Answer:
- Chromatin Immunoprecipitation (ChIP):
- Metabolomic Profiling:
Q. What strategies mitigate adenosine degradation during long-term cell culture experiments?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
